Cas no 1396573-81-1 (N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide)

N-{4-メチル-2-(チオフェン-2-イル)-1,3-チアゾール-5-イルメチル}-2,1,3-ベンゾチアジアゾール-5-カルボキサミドは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、チアゾール環とベンゾチアジアゾール環がアミド結合を介して連結された特徴的な骨格を持ち、高い電子求引性とπ共役系を示します。特に、チオフェン基の導入により分子内電荷移動特性が強化され、有機電子材料や光機能性材料としての応用が期待されます。また、分子設計の柔軟性から、医薬品中間体や機能性材料の開発における有用な骨格として注目されています。

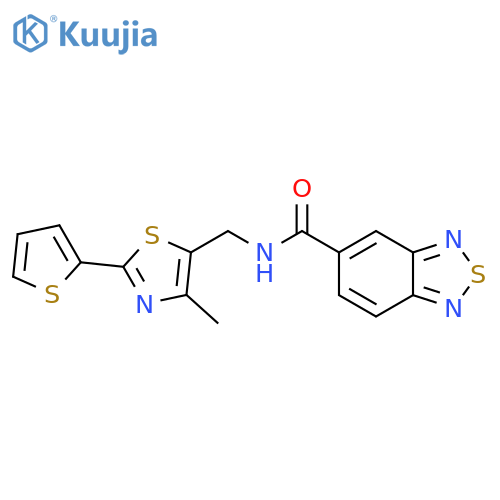

1396573-81-1 structure

商品名:N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide

N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide

- VU0542231-1

- N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

- F6261-0697

- AKOS024546212

- 1396573-81-1

- N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

-

- インチ: 1S/C16H12N4OS3/c1-9-14(23-16(18-9)13-3-2-6-22-13)8-17-15(21)10-4-5-11-12(7-10)20-24-19-11/h2-7H,8H2,1H3,(H,17,21)

- InChIKey: KDSLKLXWIFWVHR-UHFFFAOYSA-N

- ほほえんだ: S1C(C2=CC=CS2)=NC(C)=C1CNC(C1C=CC2C(C=1)=NSN=2)=O

計算された属性

- せいみつぶんしりょう: 372.01732454g/mol

- どういたいしつりょう: 372.01732454g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 469

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 153Ų

N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6261-0697-2μmol |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0697-10μmol |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0697-2mg |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0697-10mg |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0697-50mg |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0697-4mg |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0697-3mg |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0697-40mg |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0697-75mg |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0697-30mg |

N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |

1396573-81-1 | 30mg |

$119.0 | 2023-09-09 |

N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

5. Water

1396573-81-1 (N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide) 関連製品

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬